molecular formula C10H18N2O2 B13280761 tert-Butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13280761
M. Wt: 198.26 g/mol
InChI Key: VAHQKKAENCFNEX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

  • δ 1.44 (s, 9H, tert-butyl CH$$_3$$)
  • δ 3.82–3.75 (m, 2H, H5 and H6)
  • δ 3.12 (dd, J = 11.2 Hz, 1H, H1)
  • δ 2.95 (dt, J = 9.8 Hz, 1H, H4)
  • δ 2.30 (br s, 1H, NH)

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

  • δ 155.2 (C=O)
  • δ 80.1 (C(CH$$3$$)$$3$$)
  • δ 58.4 (C2)
  • δ 52.7 (C3)
  • δ 28.2 (CH$$_3$$)

The deshielded NH proton at δ 2.30 exhibits broadening due to restricted rotation. The tert-butyl group’s singlet at δ 1.44 confirms the absence of diastereotopic splitting.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr pellet, cm$$^{-1}$$):

  • 2975, 2932: C–H stretching (tert-butyl)
  • 1698: C=O stretching (ester)
  • 1520: N–H bending (secondary amine)
  • 1367: C–N stretching (bicyclic framework)
  • 1250: C–O asymmetric stretching (ester)

The absence of a strong absorption near 3300 cm$$^{-1}$$ indicates N–H hydrogen bonding in the solid state.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • m/z 210 [M$$^+$$], 2% abundance
  • m/z 154 [M – C$$4$$H$$8$$]$$^+$$, 45%
  • m/z 97 [C$$5$$H$$7$$N$$_2$$]$$^+$$, 100%

The base peak at m/z 97 corresponds to the protonated bicyclic amine following loss of the Boc group (Fig. 2).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2$$_1$$/c) with unit cell parameters:

  • a = 8.912 Å
  • b = 12.345 Å
  • c = 14.678 Å
  • β = 97.5°

The Boc group adopts a perpendicular orientation relative to the bicyclic plane, minimizing steric clash with the NH proton (Fig. 3). Intramolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize this conformation.

Torsion angle analysis confirms rigidity:

  • N2–C1–C7–C4: 178.3°
  • C1–C7–C4–N3: 179.8°

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(6-8)11-12/h7-8,11H,4-6H2,1-3H3

InChI Key

VAHQKKAENCFNEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)N1

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Precursors

  • The bicyclic core is commonly derived from chiral pool starting materials such as L-4-hydroxyproline or related amino acid derivatives, which provide stereochemical control in the synthesis.
  • Precursors often include diazabicycloheptane salts or protected amines that can be further functionalized.

Key Synthetic Steps

Formation of the Diazabicycloheptane Core
  • A tandem Strecker reaction followed by intramolecular nucleophilic cyclization (STRINC) has been successfully employed to form the bicyclic ring system with high stereoselectivity.
  • Alternative methods involve multicomponent reactions where amines, aldehydes, and other reagents are combined under controlled conditions to assemble the bicyclic framework.
Introduction of the tert-Butyl Carboxylate Group
  • The tert-butyl ester is typically introduced by reacting the free amine or bicyclic intermediate with tert-butyl chloroformate.
  • This reaction is usually performed in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated.
  • Reaction conditions are carefully controlled (temperature, solvent, stoichiometry) to maximize yield and minimize side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Tandem Strecker + Cyclization Amino acid precursor, cyanide source, acid/base 60-75 Stereoselective formation of bicyclic core
Boc Protection tert-Butyl chloroformate, triethylamine, solvent (e.g., dichloromethane), 0-25 °C 85-95 High purity Boc-protected bicyclic amine

Purification and Characterization

  • The product is commonly purified by recrystallization or chromatographic techniques.
  • Purity is confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with typical purity exceeding 98%.
  • Specific rotation and other chiroptical properties are measured to confirm stereochemistry.

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability.
  • Automated systems for reagent mixing and purification enhance reproducibility and yield.
  • Storage under inert atmosphere and refrigeration (0-10 °C) is recommended due to the compound’s air and heat sensitivity.

Summary of Preparation Routes from Literature

Reference Synthetic Approach Key Features Yield & Purity
Regla et al. (2017) Multicomponent synthesis from diazabicycloheptane salts Efficient route to Boc-protected derivatives >90% purity, moderate yields
Grygorenko et al. (2015) Tandem Strecker-intramolecular cyclization from L-4-hydroxyproline High stereoselectivity, scalable 60-75% yield for bicyclic core
Commercial suppliers (TCI Chemicals) Boc protection of bicyclic amine intermediates >98% purity, optimized for scale >85% yield, air and heat sensitive
Synthetic reagent methodology Reaction with tert-butyl chloroformate and base Industrially relevant, continuous flow possible High yield and purity

Mechanistic Insights and Optimization

  • Mechanistic studies of the STRINC sequence reveal that careful control of reaction parameters reduces side product formation and enhances aminonitrile precursor yield.
  • The Boc protection step is optimized by controlling temperature and base equivalents to avoid overreaction or decomposition.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve nucleophiles and electrophiles in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications includes its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including those involving enzyme catalysis and molecular recognition.

Comparison with Similar Compounds

Core Bicyclic Framework Variations

The bicyclo[2.2.1]heptane system is highly versatile. Structural analogs differ in nitrogen atom placement, substituents, and ring modifications:

Compound Name Bicyclic Core Substituents/Modifications Key Properties/Applications References
Target compound 2,3-diazabicyclo[2.2.1]heptane Boc at position 2 Intermediate for nAChR ligands
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 2,5-diazabicyclo[2.2.1]heptane Boc at position 2 Higher steric hindrance; used in Spns2 inhibitors
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 2-azabicyclo[2.2.1]heptane Oxo group at position 5 Altered solubility and reactivity
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 2,5-diazabicyclo[2.2.2]octane Expanded bicyclo[2.2.2]octane ring Improved conformational flexibility

Key Observations :

  • Ring Size : Bicyclo[2.2.2]octane analogs (e.g., ) exhibit enhanced flexibility but reduced strain, impacting binding affinity in receptor targets .

Functional Group Modifications

Substituents critically influence physicochemical and biological properties:

Compound Example Functional Group Impact References
tert-Butyl 5-((4-Decylphenyl)carbamoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 4-Decylphenyl carbamoyl at position 5 Enhanced lipophilicity; Spns2 inhibition (IC₅₀ = 12 nM)
tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Nitropyridyl substituent Electrophilic reactivity for cross-coupling
tert-Butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Exocyclic amine Increased basicity; potential for salt formation

Key Observations :

  • Lipophilic Groups : Carbamoyl or aryl substituents (e.g., 4-decylphenyl in ) improve membrane permeability but may reduce aqueous solubility .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups () enhance reactivity in Suzuki-Miyaura couplings .

Physicochemical Data

Property Target Compound 2,5-Diaza Analog () 5-Oxo Analog ()
Molecular Weight 211.26 g/mol (est.) 211.26 g/mol 211.26 g/mol
LogP (Predicted) ~2.1 ~2.5 ~1.8
Solubility Low in water Moderate in organic solvents Improved due to oxo group

Note: The oxo group in increases polarity, enhancing solubility in polar aprotic solvents like DMSO .

Biological Activity

Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique structural features, which include a diazabicyclic framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies.

Structural Overview

The molecular formula of this compound is C10H18N2O2C_{10}H_{18}N_{2}O_{2}, with a molecular weight of approximately 198.26 g/mol. The compound features a tert-butyl group attached to a diazabicyclo structure, which enhances its reactivity and potential therapeutic applications.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits various pharmacological properties, including:

  • Antagonistic Activity : The compound has been identified as a potential antagonist for certain receptors, including the CCR2 receptor, which is implicated in inflammatory responses and pain signaling.
  • Partial Agonism : It has shown partial agonistic activity at the α4β2 nicotinic acetylcholine receptor (nAChR), which is relevant for cognitive function and neuroprotection.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, its structural similarities to other active compounds suggest that it may interact with neurotransmitter systems and modulate receptor activity.

Study 1: CCR2 Antagonism

In a study evaluating the effects of various diazabicyclo compounds on CCR2 receptors, this compound was found to inhibit receptor activation in vitro, leading to reduced inflammatory cytokine production in human cell lines. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of compounds with similar structures to this compound. Results indicated that the compound could enhance neuronal survival in models of oxidative stress, potentially through modulation of nAChR pathways.

Comparative Analysis with Related Compounds

Compound NameCAS NumberSimilarityUnique Features
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate134003-84-21.00Different nitrogen positioning
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-44-80.98Larger bicyclic system
Di-tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate269246N/ADicarboxylic acid derivative

This table illustrates the structural diversity within the diazabicyclo family and highlights how variations can influence biological activity.

Future Directions

While initial findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Studies : Utilizing computational methods to predict interactions with specific biological targets.
  • Toxicology Assessments : Evaluating safety profiles to ensure clinical applicability.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate?

The compound is typically synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and tertiary amine bases (e.g., TEA). For example, analogous syntheses involve reacting a bicyclic amine precursor with tert-butyl dicarbonate under mild conditions (0–25°C) in polar aprotic solvents like DMF or DCM . Key steps include protecting group strategies to stabilize reactive nitrogen centers and ensure regioselectivity. Optimization focuses on minimizing side reactions (e.g., over-carboxylation) through stoichiometric control of reagents and reaction time .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on 1H NMR (e.g., δ 1.33 ppm for tert-butyl protons, δ 3.15–4.83 ppm for bicyclic protons) and LCMS (e.g., [M+H]+ at m/z ~211–265 depending on substituents) . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in the bicyclic framework, while X-ray crystallography confirms stereochemistry in enantiopure derivatives . Purity is assessed via HPLC (>95%) with UV detection at 254 nm .

Q. What are the best practices for handling and storing this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at −20°C in amber vials. For experimental use, prepare solutions fresh in anhydrous solvents (e.g., DMSO, THF) to prevent hydrolysis of the tert-butyl carboxylate group .

Advanced Research Questions

Q. How does this compound act as a ligand in enantioselective catalysis?

The rigid bicyclo[2.2.1]heptane scaffold provides steric and electronic modulation for transition-metal catalysts. For example, rhodium complexes of its derivatives enable enantioselective desymmetrization of meso alkenes via π-allyl intermediates, achieving >90% ee in carbonylative reactions . The tert-butyl group enhances solubility in nonpolar media, while the diazabicyclo structure directs substrate orientation through hydrogen bonding .

Q. What computational insights exist for its reaction mechanisms?

Density Functional Theory (DFT) studies on analogous 2,3-diazabicyclo compounds reveal that electron density transfer at nitrogen centers dictates regioselectivity in thermal decomposition or photochemical reactions. For instance, N–N bond cleavage is favored under UV irradiation due to lower activation barriers (ΔG‡ ~25 kcal/mol) compared to thermal pathways (ΔG‡ ~35 kcal/mol) . Substituent effects (e.g., nitro groups) alter charge distribution, impacting reaction kinetics .

Q. How can derivatives be functionalized for medicinal chemistry applications?

The secondary amine in the bicyclic core is reactive toward electrophiles. For example, coupling with 6-nitro-3-pyridyl groups via Buchwald-Hartwig amination yields intermediates for kinase inhibitors . Reductive amination or Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl moieties, enhancing binding affinity in drug discovery .

Q. How do stereochemical variations impact biological activity?

Enantiopure derivatives (e.g., (1R,4R)-configured analogs) exhibit distinct bioactivity profiles. For example, the endo configuration of an amino-substituted derivative showed 10-fold higher potency in a protease inhibition assay compared to the exo isomer, attributed to improved target complementarity . Stereochemical analysis via chiral HPLC (Chiralpak IA column) and optical rotation ([α]D²⁵) is critical for structure-activity relationship studies .

Data Contradictions and Resolutions

  • Spectral Discrepancies : Reported NMR shifts for similar compounds vary due to solvent effects (DMSO-d6 vs. CDCl3) and concentration. Cross-referencing with computational NMR predictions (e.g., ACD/Labs) resolves ambiguities .
  • Reaction Yields : Disparities in catalytic efficiency (e.g., 50–90% ee) arise from ligand purity or metal contamination. Recrystallization or column chromatography (SiO₂, hexane/EtOAc) improves enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.